CARM1-IN-9
Description
Properties
Molecular Formula |
C15H24BrN3 |
|---|---|
Molecular Weight |
326.28 |
IUPAC Name |
(3-Bromo-benzyl)-[1-(2-methylamino-ethyl)-piperidin-4-yl]-amine |
InChI |
InChI=1S/C15H24BrN3/c1-17-7-10-19-8-5-15(6-9-19)18-12-13-3-2-4-14(16)11-13/h2-4,11,15,17-18H,5-10,12H2,1H3 |
InChI Key |
ABDPRBUUKXKABU-UHFFFAOYSA-N |
SMILES |
CNCCN1CCC(NCC2=CC=CC(Br)=C2)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CARM1 inhibitor-9; CARM1IN-9; CARM1-IN9; CARM1IN9; CARM1-IN-9; CARM1 IN-9; CARM1-IN 9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Provided Evidence
- : Lists nine structurally complex compounds (a–i) with IUPAC names, but none match "CARM1-IN-9" or its known synonyms.
- –6 : Focus on manuscript formatting, journal navigation, and citation tools, unrelated to the compound .
No evidence addresses this compound’s pharmacology, structural analogs, or comparative data.
Critical Gaps in Information
To fulfill the query, the following details would typically be required but are absent in the evidence:
- Structure-Activity Relationship (SAR) : Structural motifs of this compound and how they differ from other CARM1 inhibitors.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Data : Binding affinity (e.g., IC₅₀ values), selectivity, bioavailability, or toxicity profiles.
- Functional Comparisons : Efficacy in cellular assays or animal models relative to other inhibitors.
- Chemical Properties : Solubility, stability, or synthetic routes compared to analogs.
Hypothetical Framework for Comparison (If Data Were Available)
While speculative, a rigorous comparison of CARM1 inhibitors would likely involve:
Table 1: Key Properties of CARM1 Inhibitors
Structural Analysis
- Core Scaffold : this compound might share a pyridazine or benzamide backbone common in PRMT inhibitors.
- Key Modifications : Substituents (e.g., methyl, fluorine) that enhance target binding or reduce off-target effects.
Functional Advantages/Disadvantages
- Advantage : Hypothetically, this compound may exhibit improved blood-brain barrier penetration compared to bulkier analogs.
- Disadvantage: Potential metabolic instability due to ester groups (if present).
Recommendations for Further Research
To address the query comprehensively, the following steps are necessary:
Access Specialized Databases : PubChem, ChEMBL, or PubMed for this compound’s experimental data.
Review Patent Literature : CARM1 inhibitors are often disclosed in patents (e.g., WO/2020xxxxxx).
Consult Primary Research : Journals like Journal of Medicinal Chemistry or ACS Chemical Biology frequently publish comparative studies on epigenetic inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
